1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
1-Ethyl-6-(4-fluorobenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex organic compound with a unique structure that includes a pyrazolo[4,3-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
The synthesis of 1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-fluorobenzyl group: This step may involve nucleophilic substitution reactions using 4-fluorobenzyl halides.
Attachment of the 3-methylbenzylthio group: This can be done through thiolation reactions using 3-methylbenzyl thiol or its derivatives.
Final modifications: The ethyl and methyl groups can be introduced through alkylation reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-Ethyl-6-(4-fluorobenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketones to alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain functional groups.
Scientific Research Applications
1-Ethyl-6-(4-fluorobenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible interactions with biological targets.
Biological Research: The compound can be used in studies to understand its effects on cellular processes and pathways.
Pharmaceutical Development: It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound’s unique properties can be explored for use in various industrial processes, including as a catalyst or intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
1-Ethyl-6-(4-fluorobenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can be compared with other similar compounds, such as:
1-ethyl-6-(4-chlorobenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may affect its reactivity and biological activity.
1-ethyl-6-(4-methylbenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: The presence of a methyl group instead of a fluorobenzyl group can lead to differences in chemical properties and interactions with biological targets.
The uniqueness of 1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5-[(3-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4OS/c1-4-28-21-20(16(3)26-28)25-23(30-14-18-7-5-6-15(2)12-18)27(22(21)29)13-17-8-10-19(24)11-9-17/h5-12H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHVKTSASCGJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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